

Technical Guide: Spectroscopic and Synthetic Profile of 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride

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Compound of Interest

Compound Name: 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and analytical protocols for **2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride**. This compound is a notable synthetic intermediate, particularly recognized as a precursor in the synthesis of the analgesic drug, Tramadol.[\[1\]](#)

Spectroscopic Data

The structural elucidation of **2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride** is primarily achieved through nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
11.88	m	1	N-H
3.57	m	1	7-H
3.09	m	1	7-H
2.77	d	3	NH-CH ₃
2.74	m	1	-
2.67	d	3	NH-CH ₃
2.41	m	1	-
2.37	m	2	6-H
2.05	m	1	-
1.82	m	1	-
1.73	m	1	-
1.54	m	1	-
1.35	m	1	-

Data obtained in
CDCl₃ at 500 MHz.[\[1\]](#)

¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
209.58	C-1 (C=O)
56.80	C-7 (-CH ₂ -N)
46.69	C-2
44.99	C-6
42.26	CH ₃
41.75	CH ₃
33.88	C-4
27.70	C-3
24.70	C-5

Data obtained in CDCl₃ at 125 MHz.[\[1\]](#)

Infrared (IR) Spectroscopy

IR Spectral Data

Wavenumber (cm ⁻¹)	Assignment
3068, 3020	N-H valence
2932, 2858	C-H valence, alkane
1698	C=O valence, ketone

Data obtained from a pure product film.[\[1\]](#)

Experimental Protocols

Synthesis of 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride

This compound is synthesized via the Mannich reaction.[\[2\]](#)

Materials:

- Cyclohexanone
- Paraformaldehyde
- Dimethylammonium chloride
- Concentrated Hydrochloric Acid
- Ethanol
- Acetone

Procedure:

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine cyclohexanone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylammonium chloride (1.0 eq) in ethanol.[3]
- Add a catalytic amount of concentrated hydrochloric acid (e.g., 2 drops).[3]
- Heat the mixture to reflux and stir for 4 hours.[3]
- After the reaction is complete, filter the hot solution to remove any insoluble material.[3]
- Evaporate the solvent from the filtrate using a rotary evaporator.[3]
- Dissolve the resulting residue in a minimal amount of hot ethanol.[3]
- Induce crystallization by adding acetone to the solution at room temperature. For complete crystallization, store the solution overnight in a freezer.[3]
- Collect the crystalline product by suction filtration using a Büchner funnel and wash with cold acetone.[3]
- Dry the product in a desiccator over silica gel.[3]

- For further purification, recrystallization from an ethanol/acetone mixture can be performed.
[\[4\]](#)

Spectroscopic Analysis Protocols

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the hydrochloride salt in 0.5-0.7 mL of a suitable deuterated solvent such as D₂O, CDCl₃, or DMSO-d₆.[\[5\]](#)
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[\[6\]](#)
- ¹H NMR Acquisition:
 - Use a standard single-pulse experiment.[\[6\]](#)
 - Set a relaxation delay of 1-5 seconds.[\[6\]](#)
 - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[\[6\]](#)
- ¹³C NMR Acquisition:
 - Employ a proton-decoupled pulse sequence.[\[5\]](#)
 - Use a relaxation delay of 2-5 seconds.[\[6\]](#)

IR Spectroscopy

- Sample Preparation (Film): If the sample is oily or can be melted at a low temperature, a thin film can be prepared between two IR-transparent plates (e.g., NaCl).
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS of the Free Base)

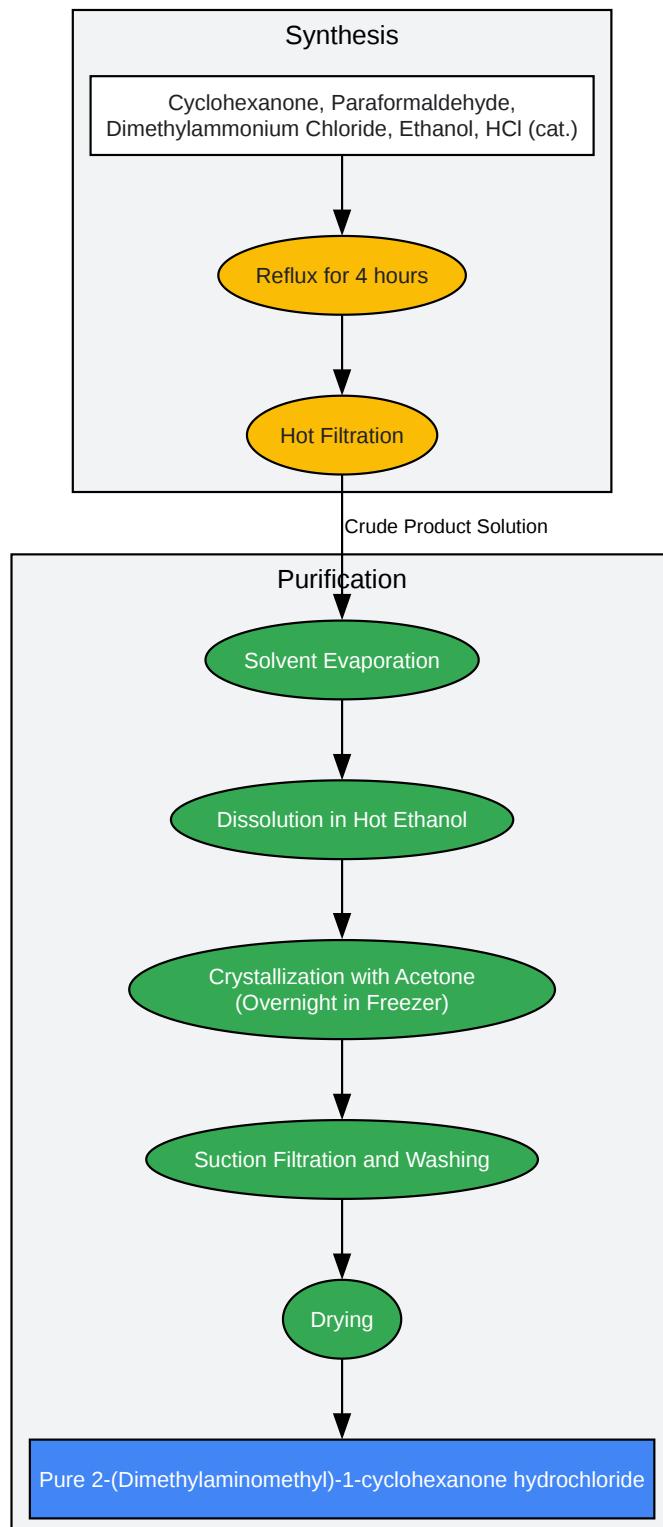
Direct analysis of the hydrochloride salt by GC-MS is not suitable due to its non-volatile and thermally labile nature.^[7] Therefore, the salt is converted to its volatile free base before analysis.

- Sample Preparation (Free Base Extraction):
 - Dissolve the hydrochloride salt in deionized water.
 - Add a strong base (e.g., 50% NaOH) to raise the pH and convert the salt to the free base.
 - Extract the aqueous solution with an organic solvent such as ethyl acetate or toluene.
 - Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
 - The resulting solution containing the free base can be directly injected into the GC-MS.
- Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer.
- General GC Conditions: A suitable column, such as a DB-1 or DB-5, can be used. The temperature program should be optimized to ensure good separation of the analyte from any impurities.^[8]

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes related to **2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride**.

Synthesis and Purification Workflow

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